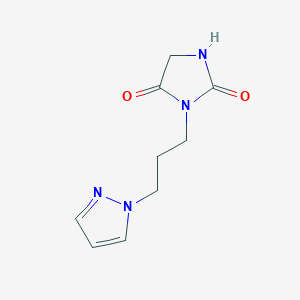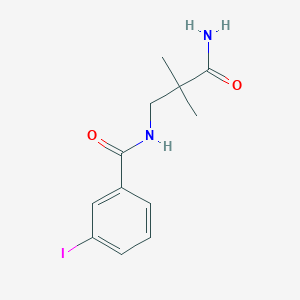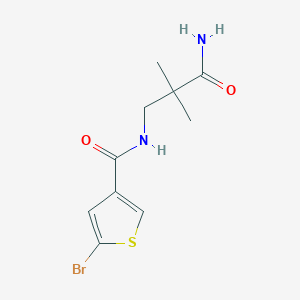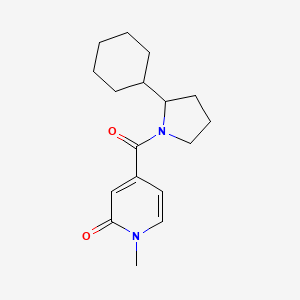
2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide, also known as TDQ, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. TDQ belongs to the class of quinoline derivatives and has been shown to possess various pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood. However, it has been suggested that 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in inflammation and angiogenesis. 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide can reduce tumor growth, inflammation, and angiogenesis. 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide. One potential direction is to investigate the use of 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis of 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide and develop more water-soluble derivatives. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide and to identify its molecular targets.
Synthesemethoden
2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized by the reaction of 2-aminothiophene-3-carboxylic acid with 2-chloro-3,4-dihydroquinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has been studied extensively for its potential therapeutic effects. It has been shown to possess anti-inflammatory, anti-tumor, anti-angiogenic, and anti-microbial activities. 2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide has also been investigated for its neuroprotective and cardioprotective effects.
Eigenschaften
IUPAC Name |
2-oxo-N-(thian-4-yl)-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14-4-2-10-9-11(1-3-13(10)17-14)15(19)16-12-5-7-20-8-6-12/h1,3,9,12H,2,4-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFSMLFRGJVLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)






![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide](/img/structure/B6628853.png)

![2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6628867.png)

![5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6628886.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)